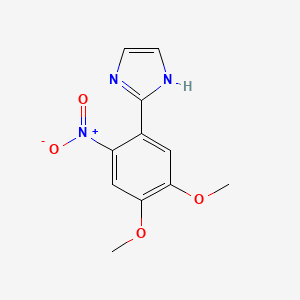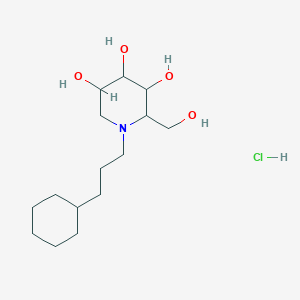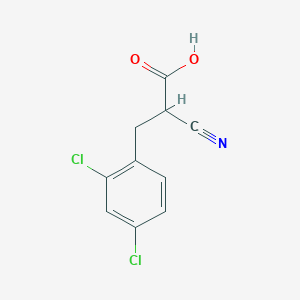
2-Cyano-3-(2,4-dichlorophenyl)propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-cyano-3-(2,4-dichlorophényl)propionique est un composé organique de formule moléculaire C10H7Cl2NO2. Il s’agit d’un dérivé de l’acide propionique, comportant un groupe cyano et deux atomes de chlore liés à un cycle phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-cyano-3-(2,4-dichlorophényl)propionique implique généralement la réaction du 2,4-dichlorobenzaldéhyde avec le malononitrile en présence d’une base, suivie d’une hydrolyse. Les conditions réactionnelles incluent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol et de catalyseurs tels que la pipéridine ou l’acétate d’ammonium. La réaction procède par une condensation de Knoevenagel suivie d’une addition de Michael et d’une hydrolyse subséquente pour donner le produit souhaité.
Méthodes de production industrielle
La production industrielle de l’acide 2-cyano-3-(2,4-dichlorophényl)propionique peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, avec un contrôle précis des conditions réactionnelles telles que la température, la pression et le pH. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-cyano-3-(2,4-dichlorophényl)propionique subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en une amine ou d’autres formes réduites.
Substitution : Les atomes de chlore sur le cycle phényle peuvent subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium, le borohydrure de sodium et l’hydrogénation catalytique sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés phényliques substitués.
Applications de la recherche scientifique
L’acide 2-cyano-3-(2,4-dichlorophényl)propionique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
2-Cyano-3-(2,4-dichlorophenyl)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-cyano-3-(2,4-dichlorophényl)propionique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyano et les atomes de chlore jouent un rôle crucial dans sa réactivité et son activité biologique. Le composé peut inhiber ou activer certaines enzymes, certains récepteurs ou certaines voies de signalisation, conduisant aux effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-cyano-3-(3,4-dichlorophényl)propionique
- Acide 2-cyano-3-(2,5-dichlorophényl)propionique
- Acide 2-cyano-3-(2,6-dichlorophényl)propionique
Unicité
L’acide 2-cyano-3-(2,4-dichlorophényl)propionique est unique en raison de la position spécifique des atomes de chlore sur le cycle phényle, ce qui influence sa réactivité chimique et son activité biologique. Cet isomérie de position peut entraîner des différences dans les propriétés et les applications du composé par rapport à ses homologues similaires.
Propriétés
Formule moléculaire |
C10H7Cl2NO2 |
|---|---|
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
2-cyano-3-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15) |
Clé InChI |
XELAKGFOSHQOKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CC(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


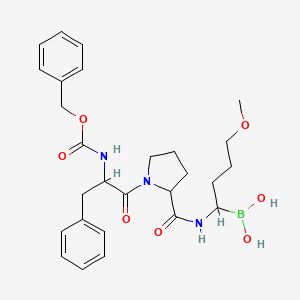
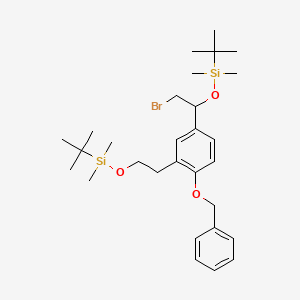
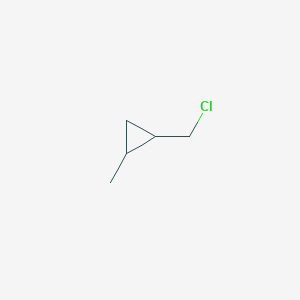
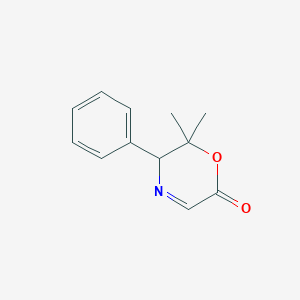
![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)
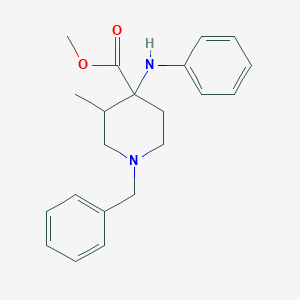
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)
